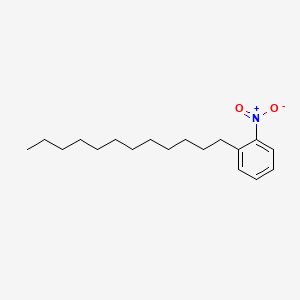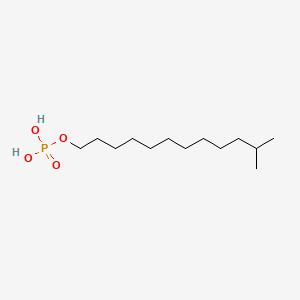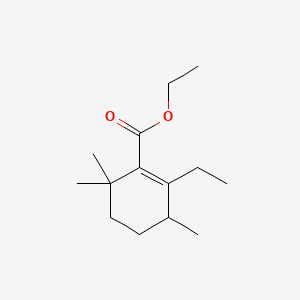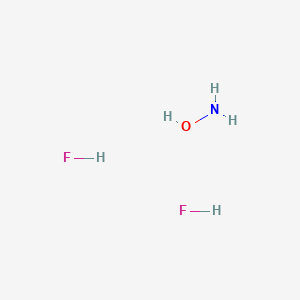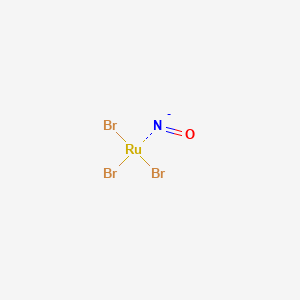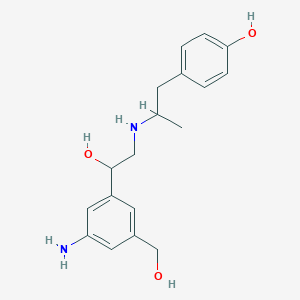
Etanterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etanterol is a phenethanolamine derivative and a β2 adrenoceptor agonist. It has been studied for its potential use as a bronchodilator, particularly in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease . The compound’s molecular formula is C18H24N2O3, and it has a molecular weight of 316.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Etanterol involves the reaction of specific phenethanolamine derivatives under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. general methods for synthesizing β2 adrenoceptor agonists typically involve multi-step organic synthesis, including amination, hydroxylation, and cyclization reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This may include the use of automated reactors, stringent quality control measures, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Etanterol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the amine groups.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Etanterol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of β2 adrenoceptor agonists.
Biology: Investigated for its effects on β2 adrenergic receptors in various biological systems.
Medicine: Studied for its potential use as a bronchodilator in treating respiratory conditions.
Industry: Potential applications in the development of new pharmaceuticals targeting respiratory diseases.
Mechanism of Action
Etanterol exerts its effects by binding to β2 adrenergic receptors, leading to the activation of intracellular adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). The activation of PKA leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation .
Comparison with Similar Compounds
Salbutamol: Another β2 adrenoceptor agonist used as a bronchodilator.
Formoterol: A long-acting β2 adrenoceptor agonist with similar applications.
Terbutaline: A β2 adrenoceptor agonist used for similar therapeutic purposes.
Uniqueness of Etanterol: this compound’s uniqueness lies in its specific molecular structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other β2 adrenoceptor agonists. Its potential for use in treating respiratory conditions is still under investigation, making it a compound of interest in ongoing research .
Properties
CAS No. |
93047-39-3 |
|---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[2-[[2-[3-amino-5-(hydroxymethyl)phenyl]-2-hydroxyethyl]amino]propyl]phenol |
InChI |
InChI=1S/C18H24N2O3/c1-12(6-13-2-4-17(22)5-3-13)20-10-18(23)15-7-14(11-21)8-16(19)9-15/h2-5,7-9,12,18,20-23H,6,10-11,19H2,1H3 |
InChI Key |
BMMHZTIQZODVHZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)CO)N)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







